2,7-Dimethyl-1,3,6,8-tetraoxecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-1,3,6,8-tetraoxecane is a heterocyclic organic compound characterized by its unique structure, which includes four oxygen atoms in a cyclic arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,3,6,8-tetraoxecane typically involves the periodate oxidation of di-(6-deoxy-β-D-allofuranose) 1,5′:1′,5-dianhydride, followed by borohydride reduction and acetylation . This method yields a crystalline form of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1,3,6,8-tetraoxecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include periodate for oxidation and borohydride for reduction . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
2,7-Dimethyl-1,3,6,8-tetraoxecane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 2,7-Dimethyl-1,3,6,8-tetraoxecane exerts its effects involves interactions with various molecular targets and pathways. These interactions can influence enzyme activity, metabolic processes, and cellular functions. The exact molecular targets and pathways are still under investigation, but they are believed to involve both oxidative and reductive mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxypentan-2-one
- 2-Methyltetrahydrofuran-2-ol
- 2,7,7-Trimethyl-1,3,6-trioxecane
Uniqueness
2,7-Dimethyl-1,3,6,8-tetraoxecane is unique due to its specific arrangement of oxygen atoms within the ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H16O4 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,7-dimethyl-1,3,6,8-tetraoxecane |
InChI |
InChI=1S/C8H16O4/c1-7-9-3-5-11-8(2)12-6-4-10-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
GIHANDCMMRHABK-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCCOC(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.